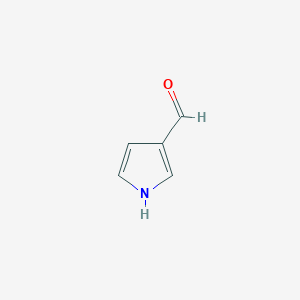

Pyrrole-3-carboxaldehyde

Description

Significance of the Pyrrole (B145914) Moiety in Heterocyclic Chemistry

The pyrrole ring is a fundamental five-membered nitrogen-containing heterocycle that is a constituent of many natural products and biologically active molecules. mdpi.comnih.gov Its presence is notable in vital biomolecules such as heme, chlorophyll, and vitamin B12. nih.govscitechnol.com The unique electronic properties of the pyrrole ring, including its aromaticity and the ability of the nitrogen atom's lone pair of electrons to participate in the π-electron system, confer stability and specific reactivity to the molecule. biosynce.com This makes pyrrole and its derivatives, like 1H-pyrrole-3-carbaldehyde, highly sought after in medicinal chemistry for the design of novel therapeutic agents. scitechnol.comresearchgate.net Pyrrole derivatives have shown a wide range of pharmacological activities, including antibacterial, anti-inflammatory, anticancer, and antiviral properties. mdpi.comontosight.ai

Overview of the Research Landscape for 1H-Pyrrole-3-carbaldehyde and its Derivatives

The research landscape for 1H-pyrrole-3-carbaldehyde is dynamic and expanding, with significant efforts focused on the synthesis of its derivatives and their application in various fields. A common and efficient method for synthesizing 1H-pyrrole-3-carbaldehyde is the Vilsmeier-Haack reaction, which involves treating pyrrole with a formylating agent like a mixture of N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). nbinno.comontosight.ai

Researchers are actively exploring the chemical reactivity of the aldehyde group in 1H-pyrrole-3-carbaldehyde. This group can undergo a variety of transformations, such as oxidation to a carboxylic acid, reduction to an alcohol, and participation in condensation and multicomponent reactions. nbinno.comrsc.org These reactions open pathways to a diverse library of substituted pyrrole derivatives.

In medicinal chemistry, derivatives of 1H-pyrrole-3-carbaldehyde are being investigated for their potential as novel drugs. For instance, some derivatives have demonstrated significant antibacterial and antifungal activities. mdpi.comresearchgate.net Others are being explored as potential anticancer agents and as antagonists for receptors like the Melanin-Concentrating Hormone Receptor 1 (MCH-R1), which is a target for anti-obesity drugs. researchgate.net The compound also serves as a key intermediate in the synthesis of drugs like Vonoprazan, a potassium-competitive acid blocker. chemicalbook.com

In materials science, the aromatic nature of the pyrrole ring in 1H-pyrrole-3-carbaldehyde and its derivatives makes them interesting candidates for the development of new functional materials, such as those with applications in electronics and energy storage. biosynce.comsmolecule.com The ability to tune the electronic properties of the pyrrole ring through substitution allows for the design of materials with specific characteristics.

Properties of 1H-Pyrrole-3-carbaldehyde and its Derivatives

| Property | 1H-pyrrole-3-carbaldehyde | 1-methyl-1H-pyrrole-3-carbaldehyde | 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde |

|---|---|---|---|

| Molecular Formula | C₅H₅NO nbinno.com | C₆H₇NO nih.gov | C₁₁H₈FNO chemicalbook.com |

| Molecular Weight | 95.10 g/mol nbinno.com | 109.13 g/mol nih.gov | Not specified |

| Appearance | White to brown solid nbinno.com | Not specified | Light orange to yellow to green powder/crystal chemicalbook.com |

| Melting Point | 65-68°C nbinno.com | Not specified | Not specified |

| Solubility | Soluble in chloroform (B151607) and methanol (B129727) nbinno.com | Not specified | Not specified |

| CAS Number | 7126-39-8 nbinno.com | 36929-60-9 nih.gov | 881674-56-2 chemicalbook.com |

Selected Research Findings on 1H-Pyrrole-3-carbaldehyde Derivatives

| Derivative | Synthesis Method | Key Finding | Application Area |

|---|---|---|---|

| Highly substituted pyrrole-3-carboxaldehydes | Proline-catalyzed Mannich reaction-cyclization followed by aerobic oxidative-aromatization researchgate.net | Three derivatives showed significant activity against Pseudomonas putida bacteria. mdpi.com | Antibacterial mdpi.comresearchgate.net |

| 1,3-disubstituted-1H-pyrrole derivatives | High-throughput screening and subsequent structural manipulations researchgate.net | Identified a novel, functional MCH-R1 antagonist with favorable pharmacokinetic properties. researchgate.net | Medicinal Chemistry (Anti-obesity) researchgate.net |

| N-arylpyrrole-3-carbaldehydes | Proline-catalyzed direct Mannich reaction-cyclization sequence followed by IBX-mediated oxidative aromatization rsc.orgnih.gov | Developed an efficient one-pot synthesis for a variety of derivatives. rsc.orgnih.gov | Organic Synthesis rsc.orgnih.gov |

| 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde | Substitution reaction followed by hydrogenation cyclization google.com | Acts as a key intermediate for the potassium-competitive acid blocker, Vonoprazan. chemicalbook.com | Medicinal Chemistry chemicalbook.comgoogle.com |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1H-pyrrole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO/c7-4-5-1-2-6-3-5/h1-4,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHNYVNOFAWYUEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40348716 | |

| Record name | 1H-pyrrole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40348716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

95.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7126-39-8 | |

| Record name | Pyrrole-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7126-39-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-pyrrole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40348716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Pyrrole-3-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1h Pyrrole 3 Carbaldehyde and Its Derivatives

Established Synthetic Routes

Vilsmeier-Haack Formylation of Pyrrole (B145914) Precursors

The Vilsmeier-Haack reaction is a widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds, including pyrroles. wikipedia.orgmychemblog.com This reaction introduces a formyl group (-CHO) onto the pyrrole ring, typically at the most electron-rich and sterically accessible position. jk-sci.com The regioselectivity of the formylation is a critical aspect and can be influenced by various factors, including the nature of the substituents on the pyrrole nitrogen and the reaction conditions.

The most common reagent system for the Vilsmeier-Haack reaction is a mixture of a substituted formamide (B127407), typically N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃). wikipedia.orgmychemblog.com This combination generates the electrophilic Vilsmeier reagent, a chloroiminium salt, in situ. wikipedia.org The Vilsmeier reagent then attacks the electron-rich pyrrole ring in an electrophilic aromatic substitution reaction. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired pyrrole carbaldehyde. chemicalbook.com

The reaction sequence is as follows:

Formation of the Vilsmeier reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium salt. wikipedia.org

Electrophilic attack: The pyrrole ring attacks the Vilsmeier reagent. wikipedia.org

Hydrolysis: The intermediate iminium salt is hydrolyzed to yield the final aldehyde product. chemicalbook.com

The outcome of the Vilsmeier-Haack formylation of pyrroles is highly dependent on the reaction parameters. Careful control of temperature and stoichiometric ratios of the reagents is crucial for achieving high yields and desired regioselectivity.

Temperature Control: The reaction temperature can significantly influence the regioselectivity of the formylation. Reactions are often carried out at low temperatures (e.g., 0 °C to room temperature) to control the reactivity of the Vilsmeier reagent and minimize side reactions. jk-sci.comijpcbs.com In some cases, heating may be required to drive the reaction to completion, but this can also lead to the formation of undesired isomers. ijpcbs.com

Stoichiometric Ratios: The molar ratio of the pyrrole substrate to the Vilsmeier reagent (DMF and POCl₃) is another critical parameter. Typically, a slight excess of the Vilsmeier reagent is used to ensure complete conversion of the starting material. However, the exact ratios can be optimized for specific substrates to maximize the yield of the desired product and minimize the formation of byproducts.

The regioselectivity of the Vilsmeier-Haack formylation is primarily governed by a combination of electronic and steric effects. For N-unsubstituted or N-alkyl substituted pyrroles, formylation generally occurs at the more reactive α-position (C2 or C5). rsc.org However, the introduction of bulky substituents on the nitrogen atom can sterically hinder the α-positions, leading to preferential formylation at the β-position (C3 or C4). rsc.org This steric control is a key strategy for the synthesis of 1H-pyrrole-3-carbaldehydes.

Table 1: Vilsmeier-Haack Formylation of N-Substituted Pyrroles: Reaction Parameters and Product Ratios

| Pyrrole Substrate | Reagent System | Temperature (°C) | α:β Product Ratio | Reference |

| 1-tert-Butylpyrrole | DMF/POCl₃ | 20 | 1:1.5 | rsc.org |

| 1-Phenylpyrrole | DMF/POCl₃ | 20 | 9:1 | rsc.org |

| 1-(p-Methoxyphenyl)pyrrole | DMF/POCl₃ | 20 | 8.5:1 | rsc.org |

| 1-(p-Nitrophenyl)pyrrole | DMF/POCl₃ | 20 | 11.5:1 | rsc.org |

Substitution-Hydrogenation Cyclization Approaches

An alternative and versatile route to substituted pyrroles, including derivatives of 1H-pyrrole-3-carbaldehyde, involves a multi-step sequence of substitution, hydrogenation, and cyclization. This methodology allows for the construction of the pyrrole ring from acyclic precursors.

A notable example of this approach is the synthesis of 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde. google.com The synthesis commences with the substitution reaction between 2-fluoro-α-bromoacetophenone and 3-oxo-propionitrile in the presence of an alkaline catalyst. google.com This step yields an intermediate, 4-(2-fluorophenyl)-2-formyl-4-oxo-butyronitrile. google.com

The key steps in this sequence are:

Substitution: The α-bromo ketone reacts with the active methylene (B1212753) compound (3-oxo-propionitrile) to form a more complex acyclic intermediate. google.com

Hydrogenation and Cyclization: The intermediate undergoes a catalytic process to form the pyrrole ring.

The subsequent transformation of the intermediate, 4-(2-fluorophenyl)-2-formyl-4-oxo-butyronitrile, into the final pyrrole product is achieved through a hydrogenation cyclization reaction. google.com This step is carried out under the catalytic influence of a dual system comprising an HZSM-5 molecular sieve and a Palladium on carbon (Pd-C) catalyst. google.com

HZSM-5 Molecular Sieve: This zeolite catalyst, with its specific pore structure and acidic properties, facilitates the cyclization step of the reaction, promoting the formation of the pyrrole ring.

The reaction is typically conducted by stirring the intermediate with the HZSM-5 and Pd-C catalysts in an organic solvent at elevated temperatures (60-90 °C) for an extended period (15-20 hours). google.com This one-pot hydrogenation and cyclization process provides a direct route to the substituted 1H-pyrrole-3-carbaldehyde derivative.

Table 2: Synthesis of 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde via Substitution-Hydrogenation Cyclization

| Step | Reactants | Catalysts/Reagents | Conditions | Product | Reference |

| 1. Substitution | 2-fluoro-α-bromoacetophenone, 3-oxo-propionitrile | Alkaline catalyst | 40-60 °C, 3-6 hours | 4-(2-fluorophenyl)-2-formyl-4-oxo-butyronitrile | google.com |

| 2. Hydrogenation Cyclization | 4-(2-fluorophenyl)-2-formyl-4-oxo-butyronitrile | HZSM-5, Pd-C | 60-90 °C, 15-20 hours | 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde | google.com |

Advanced and Emerging Synthetic Strategies for 1H-Pyrrole-3-carbaldehyde and its Derivatives

The synthesis of 1H-pyrrole-3-carbaldehyde and its substituted analogues has evolved significantly, moving beyond classical methods to more sophisticated and efficient strategies. These advanced methodologies prioritize atom economy, regioselectivity, and the rapid construction of molecular diversity, which are crucial for applications in medicinal chemistry and materials science. Emerging techniques focus on minimizing synthetic steps, employing catalytic systems, and enabling precise control over the functionalization of the pyrrole core.

One-Pot Multicomponent Reactions (e.g., using in situ generated imines)

One-pot multicomponent reactions (MCRs) have become a powerful tool for the synthesis of complex molecules from simple precursors in a single operation, thereby enhancing efficiency and reducing waste. An exemplary advanced strategy for synthesizing N-arylpyrrole-3-carbaldehydes involves a sequential one-pot, three-component reaction. rsc.orgrsc.orgresearchgate.net

This method proceeds through the in situ formation of imines from a variety of aromatic or heteroaromatic aldehydes and aromatic amines. rsc.org These transiently generated imines then undergo a proline-catalyzed direct Mannich reaction with succinaldehyde. The sequence is completed by an oxidative aromatization step, mediated by 2-Iodoxybenzoic acid (IBX), to yield the desired N-arylpyrrole-3-carbaldehyde derivatives. rsc.orgrsc.org This metal-free approach is notable for its mild reaction conditions, operational simplicity, and direct access to C3-functionalized pyrroles, which are otherwise challenging to synthesize regiospecifically. rsc.orgnih.gov The practical utility of this protocol has been demonstrated at the gram scale, highlighting its robustness. rsc.org

Table 1: Examples of Substituted N-Aryl-pyrrole-3-carbaldehydes Synthesized via One-Pot Multicomponent Reaction

| Entry | R¹ (from Aldehyde) | R² (from Amine) | Product | Yield (%) |

| 1 | 4-Nitrophenyl | 4-Methoxyphenyl | 1-(4-Methoxyphenyl)-2-(4-nitrophenyl)-1H-pyrrole-3-carbaldehyde | 80% rsc.org |

| 2 | 2-(Trifluoromethyl)phenyl | 4-Methoxyphenyl | 1-(4-Methoxyphenyl)-2-(2-(trifluoromethyl)phenyl)-1H-pyrrole-3-carbaldehyde | 68% rsc.org |

| 3 | Pyridin-3-yl | 4-Methoxyphenyl | 1-(4-Methoxyphenyl)-2-(pyridin-3-yl)-1H-pyrrole-3-carbaldehyde | 70% rsc.org |

Regioselective Functionalization Techniques for Target-Oriented Synthesis

Achieving regioselectivity is a central challenge in pyrrole chemistry due to the multiple reactive positions on the aromatic ring. nih.govepa.gov Electrophilic aromatic substitution on an unsubstituted pyrrole ring typically occurs at the C2 position, as the corresponding carbocation intermediate is better stabilized by resonance. onlineorganicchemistrytutor.compearson.com Therefore, target-oriented synthesis of 3-substituted pyrroles requires specialized regioselective functionalization techniques.

To override the inherent preference for C2 substitution and direct electrophiles to the C3 position, a common strategy involves the use of sterically bulky protecting groups on the pyrrole nitrogen. quimicaorganica.org The triisopropylsilyl (TIPS) group is frequently employed for this purpose. By attaching a large TIPS group to the nitrogen atom, the adjacent C2 and C5 positions become sterically hindered. quimicaorganica.org This steric shield effectively blocks electrophilic attack at these positions, forcing the reaction to occur at the less hindered C3 or C4 positions. Following the successful C3-functionalization (e.g., Vilsmeier-Haack formylation to introduce the aldehyde group), the TIPS group can be selectively removed using a fluoride (B91410) salt, restoring the N-H bond and yielding the desired 1H-pyrrole-3-carbaldehyde. quimicaorganica.org

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon bonds and have been applied to the synthesis of functionalized pyrroles. mdpi.com The Suzuki-Miyaura coupling, which joins an organoboron species with an organic halide, is particularly versatile. youtube.comyoutube.com For the synthesis of 1H-pyrrole-3-carbaldehyde derivatives, this strategy typically begins with a pyrrole core that has been regioselectively halogenated, for example, at the C4 or C5 position.

This brominated pyrrole derivative, which may require protection of both the nitrogen and the aldehyde group, can then be coupled with a wide array of aryl or heteroaryl boronic acids or esters. mdpi.comnih.gov The reaction is catalyzed by a palladium complex in the presence of a base. youtube.com This methodology allows for the late-stage introduction of diverse substituents onto the pyrrole ring with high precision, enabling the construction of complex molecular architectures that would be difficult to access through other synthetic routes. mdpi.com

Table 2: Key Components of a Typical Suzuki-Miyaura Coupling Reaction

| Component | Role | Common Examples |

| Substrate | Electrophilic partner | Brominated or iodinated pyrrole derivative |

| Reagent | Nucleophilic partner | Arylboronic acid, Arylboronic ester |

| Catalyst | Facilitates the reaction cycle | Pd(PPh₃)₄, Pd(dppf)Cl₂ |

| Base | Activates the organoboron species | K₂CO₃, Cs₂CO₃, Na₂CO₃ |

| Solvent | Medium for the reaction | Toluene, Dimethoxyethane (DME), Dioxane/Water |

In multi-step syntheses, reactive functional groups that are not intended to participate in a given transformation must be temporarily masked using protecting groups. chemistnotes.com The aldehyde group in 1H-pyrrole-3-carbaldehyde is susceptible to oxidation, reduction, and nucleophilic attack, making its protection essential during many synthetic operations on the pyrrole ring.

A common method for protecting aldehydes is to convert them into acetals or ketals by reacting them with an alcohol or a diol (such as ethylene (B1197577) glycol) under acidic conditions. chemistnotes.com The resulting acetal (B89532) is stable under neutral, basic, and organometallic reaction conditions. Once the desired modifications to the pyrrole core are complete, the aldehyde can be regenerated in a process called deprotection. This is typically achieved by hydrolysis using aqueous acid, which removes the protecting group and restores the original aldehyde functionality. chemistnotes.com This protection-deprotection sequence adds steps to a synthesis but is crucial for achieving the desired chemical outcome without side reactions. chemistnotes.com

Catalytic Methodologies in Pyrrole Carbaldehyde Synthesis

Catalysis is fundamental to modern organic synthesis, offering pathways that are more efficient, selective, and environmentally benign. The synthesis of pyrrole carbaldehydes benefits from various catalytic approaches, including organocatalysis and transition-metal catalysis.

As previously mentioned, the one-pot synthesis of N-arylpyrrole-3-carbaldehydes utilizes the amino acid L-proline as an organocatalyst. rsc.orgnih.gov Proline catalyzes the key Mannich reaction step, demonstrating how small organic molecules can facilitate complex bond formations without the need for metals. Similarly, ruthenium-catalyzed three-component reactions have been developed for the general synthesis of substituted pyrroles from ketones, amines, and vicinal diols, showcasing high atom-efficiency and broad substrate tolerance. organic-chemistry.org Palladium catalysis is the cornerstone of cross-coupling reactions like the Suzuki-Miyaura coupling, which is vital for the regioselective arylation of pyrrole derivatives. mdpi.comnih.gov These catalytic methods are essential for enabling advanced synthetic strategies that provide controlled and efficient access to functionalized pyrrole carbaldehydes.

Metal-Catalyzed Ring Closure Reactions

Transition metal-catalyzed reactions offer powerful and versatile methods for the construction of the pyrrole ring with a formyl group precursor already in place or introduced during the cyclization process. These methods often provide high levels of regioselectivity and functional group tolerance.

One notable approach involves the use of dienyl azides as precursors, which can be converted to pyrroles under the influence of catalysts such as zinc iodide (ZnI2) or rhodium perfluorobutyrate (Rh2(O2CC3F7)4). organic-chemistry.orgnih.gov These reactions proceed at room temperature and can produce a range of 2,5-disubstituted and 2,4,5-trisubstituted pyrroles. organic-chemistry.orgnih.gov The choice of catalyst can be influenced by factors such as cost and substrate scope, with zinc iodide being a more economical option. organic-chemistry.org The electronic properties of the substituents on the dienyl azide (B81097) can also influence the efficiency of the reaction. organic-chemistry.org

Other metal-catalyzed strategies include:

Palladium-catalyzed oxidative arylation and aza-Wacker cyclization: This method constructs polysubstituted pyrroles from N-homoallylicamines and arylboronic acids. organic-chemistry.org

Ruthenium-catalyzed ring-closing metathesis: Diallylamines can be converted to pyrrolines using a Grubbs catalyst, followed by aromatization to yield pyrroles. organic-chemistry.org

Iron-catalyzed radical cycloaddition: This approach utilizes enamides and 2H-azirines to synthesize substituted pyrroles under mild conditions. organic-chemistry.org

Copper-catalyzed reactions: Copper catalysts have been employed in various pyrrole syntheses, including the reaction of ethynyl (B1212043) methylene cyclic carbamates with amines and the heteroatom transfer radical cyclization of α,α-dichlorinated imines to form pyrrolines. organic-chemistry.orgnih.gov

| Catalyst | Starting Materials | Product Type | Key Features |

|---|---|---|---|

| ZnI2 or Rh2(O2CC3F7)4 | Dienyl azides | 2,5-disubstituted and 2,4,5-trisubstituted pyrroles | Room temperature reaction, versatile for various substituents. organic-chemistry.orgnih.gov |

| Palladium(II) | N-homoallylicamines and arylboronic acids | Polysubstituted pyrroles | Cascade reaction involving C-C and C-N bond formation. organic-chemistry.org |

| Grubbs Catalyst (Ruthenium) | Diallylamines | Pyrroles (via pyrrolines) | Ring-closing metathesis followed by aromatization. organic-chemistry.org |

| Iron | Enamides and 2H-azirines | Triaryl-substituted pyrroles | Radical cycloaddition under mild conditions. organic-chemistry.org |

| Copper | α,α-dichlorinated imines | 1-pyrrolines | Heteroatom transfer radical cyclization. nih.gov |

Acid-Mediated Rearrangements (e.g., of 2-acylpyrroles to 3-acylpyrroles)

The acid-mediated rearrangement of 2-acylpyrroles to their 3-acyl isomers is a well-established method for accessing the less readily available 3-substituted pyrroles. acs.orgacs.org This thermodynamically controlled process typically involves the use of a strong acid, such as trifluoroacetic acid, to facilitate the migration of the acyl group from the C2 to the C3 position. acs.orgthieme-connect.com

The mechanism of this rearrangement is believed to proceed through the protonation of the carbonyl oxygen, followed by a series of steps that can involve either an intermolecular or intramolecular pathway. In the intermolecular pathway, deacylation at the C2 position generates an acylium ion, which can then re-acylate the pyrrole ring at the more thermodynamically stable C3 position. The reversibility of Friedel-Crafts acylation is a key aspect of this process. acs.org

Factors that can influence the equilibrium and the rate of rearrangement include:

The nature of the acid catalyst: Strong, anhydrous acids are generally required. acs.org

The substituents on the pyrrole ring: The presence of bulky substituents can favor the rearrangement to the less sterically hindered C3 position. acs.org

The nature of the acyl group: The stability of the corresponding acylium ion can play a role. acs.org

While this method is effective, it often results in an equilibrium mixture of the 2- and 3-isomers, necessitating purification to isolate the desired 3-acylpyrrole. acs.orgthieme-connect.com For instance, treating pyrrole-2-carbaldehydes with trifluoroacetic acid can produce equilibrium mixtures where a significant portion of the 2-isomer remains. thieme-connect.com

Base-Catalyzed Condensation Reactions

Base-catalyzed condensation reactions represent another important avenue for the synthesis of 1H-pyrrole-3-carbaldehyde and its derivatives. These reactions often involve the construction of the pyrrole ring from acyclic precursors through a series of condensation and cyclization steps.

A prominent example is the Paal-Knorr pyrrole synthesis , which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. organic-chemistry.org While traditionally acid-catalyzed, modifications using basic or neutral conditions have been developed.

More contemporary base-catalyzed methods often employ a multicomponent approach, combining several starting materials in a one-pot reaction to build the pyrrole ring. researchgate.net For example, a three-component reaction of anilines, ketones, and propargyl alcohols can be facilitated by a base to yield substituted pyrroles. researchgate.net Another strategy involves the reaction of β-nitrostyrene with a nucleophile, followed by cyclization and aromatization. organic-chemistry.org

The Vilsmeier-Haack reaction, a classic method for formylating aromatic compounds, can also be considered in this context, although it is not strictly base-catalyzed. It involves an electrophilic substitution with the Vilsmeier reagent (a chloromethyliminium salt generated from a formamide and phosphorus oxychloride). ijpcbs.comchemistrysteps.com While formylation of pyrrole typically occurs at the C2 position, the use of sterically bulky N-substituents on the pyrrole ring can direct the formylation to the C3 position. thieme-connect.comrsc.org

Reaction Condition Optimization for Enhanced Yield and Reproducibility

Optimizing reaction conditions is crucial for maximizing the yield and ensuring the reproducibility of the synthesis of 1H-pyrrole-3-carbaldehyde and its derivatives. Key parameters that are often fine-tuned include the choice of solvent, temperature, catalyst, and the nature of the reactants and reagents.

In the context of the Vilsmeier-Haack reaction , a significant challenge is overcoming the preferential formylation at the C2 position of the pyrrole ring. thieme-connect.comchemistrysteps.com Research has shown that employing sterically crowded formamides, such as N,N-diisopropylformamide or N,N-diphenylformamide, in place of the standard dimethylformamide (DMF), can significantly increase the yield of the desired 3-formylpyrrole isomer. thieme-connect.com This is attributed to the steric hindrance around the nitrogen of the formamide, which favors the formation of a bulkier Vilsmeier reagent that preferentially attacks the less hindered C3 position of the pyrrole.

The choice of solvent can also play a critical role. For instance, using 1,2-dichloroethane (B1671644) (DCE) as a solvent in the Vilsmeier-Haack formylation has been shown to be effective. thieme-connect.com

Furthermore, the nature of the substituent on the pyrrole nitrogen can be manipulated to direct the formylation. The use of a bulky and easily removable protecting group, such as the triisopropylsilyl (TIPS) group, can effectively block the C2 position, leading to almost exclusive formylation at the C3 position. thieme-connect.com

| N-Substituent | Formylating Reagent | Solvent | Key Outcome | Reference |

|---|---|---|---|---|

| Triisopropylsilyl (TIPS) | DMF/POCl3 | Not specified | Almost exclusive β-formylation (>24:1 selectivity) | thieme-connect.com |

| Various | N,N-Diisopropylformamide/POCl3 | DCE | Significant increase in the yield of β-isomers | thieme-connect.com |

| Various | N,N-Diphenylformamide/POCl3 | DCE | Provides desired regioselectivity for β-formylation | thieme-connect.com |

In addition to the Vilsmeier-Haack reaction, other synthetic methods also benefit from careful optimization. For instance, in metal-catalyzed reactions, the choice of ligand can significantly impact the catalyst's activity and selectivity. nih.gov In acid-mediated rearrangements, the concentration and type of acid, as well as the reaction temperature and time, must be carefully controlled to achieve the desired equilibrium position and minimize side reactions.

Chemical Reactivity and Transformation Studies

Aldehyde Group Reactivity

The aldehyde group (-CHO) attached to the third position of the pyrrole (B145914) ring is a primary site for a variety of chemical reactions, typical of carbonyl compounds. The carbon atom of the carbonyl is electrophilic due to the electron-withdrawing nature of the oxygen atom, making it susceptible to attack by nucleophiles. libretexts.orgmasterorganicchemistry.comstudy.com

Nucleophilic Addition Reactions

Nucleophilic addition is a fundamental reaction of the aldehyde group in 1H-pyrrole-3-carbaldehyde. masterorganicchemistry.com In this process, a nucleophile attacks the electrophilic carbonyl carbon. This attack breaks the C=O pi bond, with the electrons moving to the oxygen atom, and causes the carbon's hybridization to change from sp² to sp³. libretexts.orgmasterorganicchemistry.comopenstax.org The result is a tetrahedral alkoxide intermediate. openstax.orgbyjus.com Subsequent protonation of this intermediate yields an alcohol derivative. openstax.orgbyjus.com

The general mechanism proceeds in two main steps:

Nucleophilic Attack: A nucleophile (:Nu⁻) bonds with the carbonyl carbon.

Protonation: The resulting alkoxide intermediate is protonated by an acid source to form the final alcohol product. libretexts.orgbyjus.com

Strong nucleophiles like Grignard reagents or organolithium compounds can attack the carbonyl carbon directly, while weaker nucleophiles may require acid catalysis to activate the carbonyl group. byjus.com

Table 1: Examples of Nucleophilic Addition Reactions

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Hydride Ion (H⁻) | Sodium Borohydride (B1222165) (NaBH₄) | Primary Alcohol |

| Alkyl/Aryl Group (R⁻) | Grignard Reagent (R-MgBr) | Secondary Alcohol |

| Cyanide Ion (CN⁻) | Hydrogen Cyanide (HCN) | Cyanohydrin |

Condensation Reactions (e.g., Imine Formation, Schiff Base Formation)

1H-pyrrole-3-carbaldehyde readily undergoes condensation reactions with primary amines to form imines, also known as Schiff bases. masterorganicchemistry.comredalyc.org This reaction is a classic example of nucleophilic addition followed by an elimination (dehydration) step. masterorganicchemistry.comchemistrysteps.com The reaction is typically catalyzed by a small amount of acid, which protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon for attack by the weakly nucleophilic amine. redalyc.orgchemistrysteps.com

The mechanism involves the initial nucleophilic attack of the amine's nitrogen on the carbonyl carbon, forming a carbinolamine intermediate. byjus.com This is followed by proton transfer and the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (C=N) of the imine. byjus.commasterorganicchemistry.comchemistrysteps.com The removal of water is often necessary to drive the equilibrium toward the product. nih.gov

Table 2: Representative Imine Formation from a Substituted Pyrrole-3-carbaldehyde

| Aldehyde Reactant | Amine Reactant | Product |

|---|---|---|

| 1-(4-Methoxyphenyl)-2-(2-nitrophenyl)-1H-pyrrole-3-carbaldehyde | Aniline | Corresponding N-phenyl imine |

| 2-(3-Fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrrole-3-carbaldehyde | Ethylamine | Corresponding N-ethyl imine |

Note: The first two entries are examples derived from substituted pyrrole-3-carbaldehydes to illustrate the generality of the reaction. rsc.org

Oxidation Reactions to Carboxylic Acids

The aldehyde group of 1H-pyrrole-3-carbaldehyde can be oxidized to a carboxylic acid functional group, yielding 1H-pyrrole-3-carboxylic acid. This transformation is a common reaction for aldehydes. chemguide.co.uk Various oxidizing agents can be employed to achieve this conversion, ranging from classic reagents to more modern, milder systems. organic-chemistry.org A common laboratory method involves using potassium dichromate(VI) in the presence of dilute sulfuric acid, where the solution's color changes from orange to green during the reaction. chemguide.co.uk

Other effective oxidizing agents include:

Potassium permanganate (B83412) (KMnO₄)

Chromium trioxide (CrO₃)

Silver(I) oxide (Ag₂O) (Tollens' reagent)

N-Hydroxyphthalimide (NHPI) with oxygen organic-chemistry.org

The choice of oxidant can depend on the presence of other sensitive functional groups within the molecule.

Table 3: Common Oxidizing Agents for Aldehyde to Carboxylic Acid Conversion

| Oxidizing Agent | Typical Conditions |

|---|---|

| Potassium Dichromate (K₂Cr₂O₇) | Acidic solution (e.g., H₂SO₄), heat |

| Potassium Permanganate (KMnO₄) | Basic or acidic solution |

| Hydrogen Peroxide (H₂O₂) | Often with a catalyst |

Reduction Reactions to Alcohols

The aldehyde group can be readily reduced to a primary alcohol, converting 1H-pyrrole-3-carbaldehyde into (1H-pyrrol-3-yl)methanol. This is typically achieved using metal hydride reducing agents. libretexts.org The most common reagents for this transformation are sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.org

The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the reducing agent to the electrophilic carbonyl carbon. libretexts.org This forms an alkoxide intermediate, which is subsequently protonated during the workup step (often by adding water or a mild acid) to give the final primary alcohol product. libretexts.org Sodium borohydride is a milder reagent and can be used in protic solvents like methanol (B129727) or ethanol, whereas the more powerful lithium aluminum hydride requires anhydrous conditions and a separate hydrolysis step. libretexts.org

Table 4: Common Reducing Agents for Aldehyde to Alcohol Conversion

| Reducing Agent | Reactivity & Selectivity | Typical Solvent |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Mild; reduces aldehydes and ketones | Alcohols (e.g., Methanol, Ethanol) |

| Lithium Aluminum Hydride (LiAlH₄) | Strong; reduces aldehydes, ketones, esters, and carboxylic acids | Ethers (e.g., Diethyl ether, THF) |

Pyrrole Ring Reactivity

The pyrrole ring is an electron-rich aromatic system. The nitrogen atom's lone pair of electrons is delocalized into the ring, significantly increasing its electron density and making it much more reactive than benzene (B151609) towards electrophiles. youtube.compearson.com

Electrophilic Aromatic Substitution (e.g., formylation, halogenation)

Pyrrole undergoes electrophilic aromatic substitution (EAS) reactions readily, often under mild conditions that would not affect benzene. pearson.compearson.com The substitution typically occurs at the C2 or C5 positions (alpha to the nitrogen), as the carbocation intermediate formed by attack at these positions is more stabilized by resonance (three resonance structures) compared to attack at the C3 or C4 positions (two resonance structures). youtube.compearson.com

In 1H-pyrrole-3-carbaldehyde, the existing aldehyde group is an electron-withdrawing group, which would typically deactivate an aromatic ring towards EAS. However, the powerful activating effect of the pyrrole ring's nitrogen atom dominates. Therefore, the ring remains susceptible to further electrophilic attack. The most likely positions for substitution are the vacant and highly activated C2 and C5 positions.

Formylation: A second formyl group can be introduced onto the pyrrole ring, typically at the C2 or C5 position, via reactions like the Vilsmeier-Haack reaction (using phosphoryl chloride and dimethylformamide).

Halogenation: Halogens can be introduced onto the pyrrole ring using mild halogenating agents. For instance, chlorination can be achieved with reagents like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide. youtube.com Due to the high reactivity of the pyrrole ring, reactions with elemental halogens like Br₂ can lead to polyhalogenation and polymerization.

Table 5: Electrophilic Aromatic Substitution on the Pyrrole Ring

| Reaction Type | Typical Reagent | Position of Substitution |

|---|---|---|

| Halogenation (Chlorination) | Sulfuryl chloride (SO₂Cl₂) | C2, C5 |

| Halogenation (Bromination) | N-Bromosuccinimide (NBS) | C2, C5 |

| Formylation (Vilsmeier-Haack) | POCl₃, DMF | C2, C5 |

| Nitration | Nitric acid/Acetic anhydride (B1165640) (-10 °C) | C2, C5 |

Cross-Coupling Reactions on Halogenated Pyrrole Derivatives

The functionalization of halogenated pyrrole scaffolds through transition metal-catalyzed cross-coupling reactions is a cornerstone of modern synthetic chemistry, enabling the construction of complex aryl- and alkyl-substituted pyrroles. The Suzuki-Miyaura coupling, in particular, has been effectively applied to aryl-substituted pyrroles, demonstrating the reaction's utility under mild conditions. nih.gov An efficient protocol for the arylation of pyrroles protected with a 2-(trimethylsilyl)ethoxymethyl (SEM) group has been developed, which tolerates a wide range of functional groups and provides moderate to excellent yields. nih.gov This method has advantages over traditional techniques that use less stable protecting groups like t-butyloxy carbonyl (BOC), which often fail under typical Suzuki-Miyaura conditions. nih.gov

The palladium-catalyzed cross-coupling of polyhalogenated heterocycles offers a convenient route to multifold arylated and alkynylated ring systems. semanticscholar.org These reactions are powerful tools for creating diverse molecular architectures. For instance, the Heck reaction represents a widely used method for the C-C coupling of alkenes with organic moieties, and its application has been extended to halogenated 1H-1,2,4-triazole nucleosides, suggesting its potential applicability to halogenated pyrrole systems as well. researchgate.net

The table below summarizes representative conditions for Suzuki-Miyaura coupling reactions on a protected pyrrole derivative, highlighting the versatility of this method.

| Entry | Aryl Boronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | Methyl 4-phenyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrole-2-carboxylate | 85% |

| 2 | 4-Fluorophenylboronic acid | Methyl 4-(4-fluorophenyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrole-2-carboxylate | 70% |

| 3 | 4-(Trifluoromethyl)phenylboronic acid | Methyl 4-(4-(trifluoromethyl)phenyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrole-2-carboxylate | 68% |

| 4 | 3,4-Dichlorophenylboronic acid | Methyl 4-(3,4-dichlorophenyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrole-2-carboxylate | 88% |

| Data synthesized from a study on SEM-protected pyrroles. nih.gov |

Acylpyrrole Isomerization and Rearrangements

Acylpyrroles, including 1H-pyrrole-3-carbaldehyde, can undergo various isomerization and rearrangement reactions, often influenced by reaction conditions such as the presence of an acid. acs.org For instance, the prototropic isomerization of 1-nitrophenyl-2-acylpyrroles has been documented. acs.org

In the broader context of pyrrole synthesis, rearrangement reactions are often key mechanistic steps. One notable example is the 3,3-sigmatropic rearrangement observed in the conversion of ketones to pyrroles. In this process, an N-vinylketoxime intermediate undergoes rearrangement to an iminoaldehyde, which then cyclizes to form the pyrrole core. nih.gov While this is a synthetic route, it illustrates the inherent capacity of pyrrole precursors to undergo significant structural reorganization.

Another relevant transformation is the "pyrrole dance," a phenomenon considered in the context of N-acyl pyrroles, though specific details on its mechanism were not the focus of the available literature. researchgate.net These rearrangements highlight the dynamic nature of substituted pyrroles and the potential for migration of functional groups around the heterocyclic ring under specific synthetic conditions.

Influence of Substituents on Reactivity Profiles

The reactivity of the pyrrole ring is highly sensitive to the nature of its substituents, which can exert profound steric and electronic effects.

Steric Effects of Bulky Substituents

For example, in porphyrin systems, which are composed of pyrrole subunits, bulky β-isopropyl groups induce substantial out-of-plane distortions exceeding 1.5 Å. worldscientific.com In simpler N-arylpyrrole systems, the steric bulk of substituents has been quantitatively evaluated by measuring the activation energies of shuttling in acs.orgrotaxanes using variable temperature 1H NMR experiments. consensus.appelsevierpure.com This provides a scale for estimating the steric hindrance imposed by different groups. consensus.appelsevierpure.com Differences in DNA binding affinities of certain pyrrole-containing polyamides have also been attributed in part to steric effects between alkyl chains. nih.gov

Electronic Effects of Electron-Withdrawing/Donating Groups (e.g., Fluorine)

The electronic properties of substituents dramatically modulate the nucleophilicity and electrophilicity of the pyrrole ring. The formyl group in 1H-pyrrole-3-carbaldehyde is an electron-withdrawing group (EWG), which decreases the electron density of the ring. uobaghdad.edu.iq This deactivation makes the pyrrole ring less reactive towards electrophilic substitution compared to unsubstituted pyrrole. uobaghdad.edu.iqlibretexts.org

Quantum-chemical studies have shown that the position of substituents and the presence of other heteroatoms influence these electronic effects. rsc.org For C-substituted pyrroles, π-electron withdrawing groups generally enhance cyclic delocalization, while π-donating groups tend to disrupt it. rsc.org The formyl group itself can serve as a sensitive probe for these electronic changes, as the 13C NMR chemical shift of the carbonyl carbon is strongly influenced by the electron-donating or -accepting ability of the heterocyclic system it is attached to. cdnsciencepub.com

The introduction of a fluorine atom, an electronegative element, would exert a strong inductive electron-withdrawing effect, further deactivating the ring towards electrophilic attack. However, it can also participate in resonance donation of its lone pairs, a common feature of halogens on aromatic rings. The net effect would depend on the position of the fluorine atom relative to the carbaldehyde group and the reaction type.

The table below illustrates the impact of different substituent types on the reactivity of the pyrrole ring.

| Substituent Type | Electronic Effect | Impact on Electron Density | Reactivity towards Electrophiles | Example Groups |

| Electron-Donating Group (EDG) | +I (Inductive), +M (Mesomeric) | Increases | Increases | -NH2, -OH |

| Electron-Withdrawing Group (EWG) | -I (Inductive), -M (Mesomeric) | Decreases | Decreases | -NO2, -CN, -CHO |

| Halogens (e.g., Fluorine) | -I (Inductive), +M (Mesomeric) | Net Decrease (Inductive usually dominates) | Decreases | -F, -Cl, -Br |

Advanced Spectroscopic Characterization and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of 1H-pyrrole-3-carbaldehyde in solution. By analyzing the magnetic properties of atomic nuclei, various NMR experiments, including ¹H, ¹³C, and ¹⁹F NMR, as well as two-dimensional techniques, provide unambiguous evidence of the compound's atomic arrangement.

Proton NMR (¹H NMR) analysis provides information on the chemical environment and connectivity of hydrogen atoms within a molecule. For 1H-pyrrole-3-carbaldehyde derivatives, the most characteristic signal is that of the aldehyde proton (-CHO). Due to the electron-withdrawing nature of the adjacent carbonyl group and the aromatic pyrrole (B145914) ring, this proton is significantly deshielded and appears at a distinctive downfield chemical shift, typically in the range of δ 9.0-10.0 ppm.

In substituted 1H-pyrrole-3-carbaldehydes, the chemical shifts and coupling patterns of the pyrrole ring protons provide crucial information about the substitution pattern. For instance, in various synthesized N-aryl-2-aryl-1H-pyrrole-3-carbaldehydes, the aldehyde proton consistently appears as a singlet between δ 9.60 and 9.73 ppm. rsc.org The protons on the pyrrole ring typically appear between δ 6.8 and 7.0 ppm, often as doublets with small coupling constants (J ≈ 3.0 Hz), characteristic of vicinal coupling in a five-membered aromatic ring. rsc.org

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The carbonyl carbon of the aldehyde group in 1H-pyrrole-3-carbaldehyde derivatives is a key diagnostic signal, appearing far downfield (typically δ 185-187 ppm) due to significant deshielding. rsc.org The carbon atoms of the pyrrole ring resonate in the aromatic region (δ 107-141 ppm), and their specific chemical shifts are influenced by the nature and position of substituents. For example, the carbon atom to which the aldehyde group is attached (C3) appears around δ 125 ppm. rsc.org

For fluorinated derivatives of 1H-pyrrole-3-carbaldehyde, Fluorine-19 NMR (¹⁹F NMR) spectroscopy is an indispensable analytical tool. The ¹⁹F nucleus has a spin of ½ and 100% natural abundance, making it highly sensitive for NMR analysis. The chemical shift of ¹⁹F is highly sensitive to its electronic environment, with a very large chemical shift dispersion (spanning ~800 ppm), which allows for the clear resolution of signals from non-equivalent fluorine atoms.

In the analysis of a compound like 2-(fluorophenyl)-1H-pyrrole-3-carbaldehyde, the ¹⁹F NMR spectrum would show a distinct signal for the fluorine atom on the phenyl ring. The precise chemical shift would depend on the fluorine's position (ortho, meta, or para) and the electronic nature of the rest of the molecule. Furthermore, spin-spin coupling between ¹⁹F and nearby ¹H and ¹³C nuclei provides valuable structural information. For instance, coupling between the fluorine atom and adjacent protons on the aromatic ring (³JHF) would be observed in the ¹H NMR spectrum, and long-range couplings (JFC) to carbon atoms would be visible in the ¹³C NMR spectrum or specialized 2D NMR experiments. nih.gov This data is crucial for confirming the regiochemistry of fluorination.

Two-dimensional (2D) NMR experiments are essential for the complete and unambiguous assignment of all ¹H and ¹³C signals, especially in complex substituted derivatives of 1H-pyrrole-3-carbaldehyde.

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H spin-spin coupling correlations. For 1H-pyrrole-3-carbaldehyde, a COSY spectrum would show cross-peaks between adjacent protons on the pyrrole ring (e.g., H4 and H5), confirming their connectivity.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate carbon atoms with their directly attached protons. An HSQC spectrum would show a cross-peak connecting the C4 signal to the H4 signal and the C5 signal to the H5 signal, allowing for the definitive assignment of the pyrrole ring carbons that bear a proton.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight and elemental formula of the compound.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar molecules without causing significant fragmentation. In this method, the sample in solution is sprayed into an electric field, generating charged droplets from which gas-phase ions are produced. Typically, for a neutral molecule like 1H-pyrrole-3-carbaldehyde, ESI in positive ion mode results in the formation of a protonated molecule, [M+H]⁺.

High-Resolution Mass Spectrometry (HRMS) coupled with ESI allows for the determination of the molecular mass with very high precision (typically to four decimal places). This accuracy enables the calculation of a unique elemental formula, confirming the identity of the compound. For example, various substituted 1H-pyrrole-3-carbaldehydes have been analyzed using HRMS (ESI), where the experimentally found mass of the [M+H]⁺ ion closely matches the theoretically calculated mass, validating their elemental compositions. rsc.org

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is a powerful analytical technique that provides the precise mass of a molecule, enabling the determination of its elemental formula with a high degree of confidence. For 1H-pyrrole-3-carbaldehyde, with a molecular formula of C₅H₅NO, the theoretical exact mass can be calculated by summing the masses of its constituent atoms (carbon, hydrogen, nitrogen, and oxygen). matrix-fine-chemicals.comscbt.comfishersci.ca This calculated value serves as a benchmark for comparison with experimental HRMS data.

The high-resolution mass spectrum of 1H-pyrrole-3-carbaldehyde is expected to show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to its exact mass. The high accuracy of this measurement allows for the differentiation of 1H-pyrrole-3-carbaldehyde from other compounds with the same nominal mass but different elemental compositions.

| Parameter | Value |

|---|---|

| Molecular Formula | C₅H₅NO |

| Theoretical Exact Mass | 95.03711 u |

| Primary Ionization Product | [M]⁺ or [M+H]⁺ |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. The IR spectrum of 1H-pyrrole-3-carbaldehyde is characterized by absorption bands corresponding to the vibrations of the pyrrole ring and the aldehyde functional group.

Key expected absorption bands include the N-H stretching vibration of the pyrrole ring, typically observed in the region of 3400-3200 cm⁻¹. The C=O stretching vibration of the aldehyde group is expected to produce a strong absorption band in the range of 1700-1660 cm⁻¹. Additionally, the aldehydic C-H stretch usually appears as two weak bands around 2850 cm⁻¹ and 2750 cm⁻¹. The C-H stretching vibrations of the pyrrole ring are anticipated in the 3100-3000 cm⁻¹ region, while C-N and C-C stretching vibrations within the ring will contribute to the fingerprint region of the spectrum.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| Pyrrole N-H | Stretching | 3400 - 3200 |

| Pyrrole C-H | Stretching | 3100 - 3000 |

| Aldehyde C=O | Stretching | 1700 - 1660 |

| Aldehyde C-H | Stretching | ~2850 and ~2750 |

| Pyrrole Ring | C-N and C-C Stretching | Fingerprint Region |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The UV-Vis spectrum of 1H-pyrrole-3-carbaldehyde is expected to exhibit absorption bands arising from π → π* transitions associated with the conjugated system of the pyrrole ring and the carbonyl group of the aldehyde.

The pyrrole ring itself typically shows strong absorption in the UV region. The presence of the electron-withdrawing aldehyde group in conjugation with the pyrrole ring is expected to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted pyrrole. The spectrum will likely display one or more strong absorption bands characteristic of this extended π-electron system.

| Electronic Transition | Chromophore | Expected Absorption Region |

|---|---|---|

| π → π* | Pyrrole ring and C=O group | UV region, likely shifted to longer wavelengths |

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations (e.g., ab initio RHF and DFT methods)

Quantum chemical calculations are fundamental to understanding the molecular structure and electronic properties of 1H-pyrrole-3-carbaldehyde. Methodologies such as the ab initio Restricted Hartree-Fock (RHF) and Density Functional Theory (DFT) are employed to predict its behavior at the atomic level.

Ab initio RHF methods, which are based on the Schrödinger equation without empirical parameterization, provide a foundational understanding of the molecule's electronic structure. DFT, particularly with hybrid functionals like B3LYP, offers a cost-effective and accurate alternative by incorporating electron correlation effects. These calculations are typically performed with various basis sets, such as 6-311G(d,p), to ensure a reliable description of the molecule's orbitals. For analogous compounds, like pyrazole (B372694) carbaldehyde derivatives, geometry optimization and property calculations have been successfully performed using the DFT/B3LYP method with the 6-311G(d,p) basis set. asrjetsjournal.org

Conformational Analysis and Potential Energy Surfaces

The conformational landscape of 1H-pyrrole-3-carbaldehyde is primarily determined by the rotation of the carbaldehyde group relative to the pyrrole (B145914) ring. A potential energy surface (PES) can be mapped by systematically varying the dihedral angle of the C-C bond connecting the aldehyde to the ring. This analysis helps identify the most stable conformers (energy minima) and the transition states (saddle points) that separate them. researchgate.net

For related heterocyclic aldehydes, computational studies have shown that planar conformations are often the most stable due to conjugation between the ring and the substituent. The PES for 1H-pyrrole-3-carbaldehyde is expected to show two planar conformers of similar energy, with the aldehyde's carbonyl group pointing towards or away from the nitrogen atom of the pyrrole ring. The energy barriers for rotation between these conformers can be calculated to understand the molecule's flexibility at different temperatures.

Vibrational Analysis and Potential Energy Distribution (PED)

Vibrational analysis, typically performed using DFT methods, predicts the infrared (IR) and Raman spectra of 1H-pyrrole-3-carbaldehyde. These calculations yield the frequencies of the fundamental vibrational modes and their corresponding intensities. A Potential Energy Distribution (PED) analysis is then used to assign these calculated frequencies to specific molecular motions, such as stretching, bending, and torsional modes of the molecule's functional groups. asrjetsjournal.org

For the pyrrole ring, characteristic vibrational modes include N-H stretching, C-H stretching, and ring breathing modes. The carbaldehyde group introduces a strong C=O stretching vibration, which is expected to be a prominent feature in the IR spectrum. The table below presents a hypothetical assignment of key vibrational modes for 1H-pyrrole-3-carbaldehyde based on studies of related pyrrole derivatives. researchgate.net

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

| N-H Stretch | Pyrrole Ring | 3400-3500 |

| C-H Stretch (aromatic) | Pyrrole Ring | 3100-3200 |

| C-H Stretch (aldehyde) | Carbaldehyde | 2700-2800 |

| C=O Stretch | Carbaldehyde | 1650-1700 |

| C=C Stretch | Pyrrole Ring | 1500-1600 |

| C-N Stretch | Pyrrole Ring | 1300-1400 |

Electronic Structure Descriptors and Reactivity Prediction

The electronic properties and reactivity of 1H-pyrrole-3-carbaldehyde can be elucidated through the analysis of its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. irjweb.com

From the energies of the HOMO and LUMO, various global reactivity descriptors can be calculated, as shown in the table below. These descriptors, derived from conceptual DFT, provide a quantitative measure of the molecule's reactivity. asrjetsjournal.orgajchem-a.com

| Descriptor | Formula | Interpretation |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released upon gaining an electron. |

| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | Measure of polarizability. |

| Electrophilicity Index (ω) | ω = μ² / (2η) (where μ = -χ) | Propensity to accept electrons. |

Molecular electrostatic potential (MEP) maps can also be generated to visualize the electron density distribution and identify the regions most susceptible to electrophilic and nucleophilic attack. asrjetsjournal.org

Non-Linear Optical (NLO) Property Theoretical Predictions

Theoretical calculations are instrumental in predicting the non-linear optical (NLO) properties of molecules like 1H-pyrrole-3-carbaldehyde. These properties arise from the interaction of the molecule with an intense electromagnetic field, leading to phenomena such as frequency doubling. The key parameters that quantify NLO behavior are the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). researchgate.net

Computational studies on various pyrrole derivatives have shown that the presence of electron-donating and electron-accepting groups connected by a π-conjugated system can significantly enhance NLO properties. researchgate.net In 1H-pyrrole-3-carbaldehyde, the pyrrole ring acts as a π-electron donor, and the carbaldehyde group as an electron acceptor, making it a candidate for NLO applications. The theoretical values of these properties can be calculated using DFT methods, and a comparison with a standard NLO material like urea (B33335) can provide a benchmark for its potential performance. nih.gov

| NLO Property | Symbol | Significance |

| Dipole Moment | μ | Measures the polarity of the molecule. |

| Polarizability | α | Describes the ease of distortion of the electron cloud by an electric field. |

| First-Order Hyperpolarizability | β | Quantifies the second-order NLO response. |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action. Pyrrole derivatives have been the subject of numerous docking studies against various biological targets, including enzymes like EGFR/CDK2 and NQO1. nih.govnih.gov

In a typical docking study involving a pyrrole-based ligand, the molecule is placed in the binding site of the protein, and various conformations and orientations are sampled. A scoring function is then used to estimate the binding affinity for each pose. The results can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

Molecular dynamics (MD) simulations can further refine the results of molecular docking by providing a dynamic view of the ligand-protein interaction over time. fau.dersc.org These simulations solve Newton's equations of motion for the atoms in the system, allowing for the observation of conformational changes and the stability of the binding interactions. This provides a more realistic model of the biological system and can help in the rational design of more potent inhibitors. rsc.org

Medicinal Chemistry and Pharmacological Potential of 1h Pyrrole 3 Carbaldehyde Derivatives

General Biological Activities and Underlying Mechanisms of Action

Derivatives of 1H-pyrrole-3-carbaldehyde represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide array of biological activities. nih.gov The inherent chemical properties of the pyrrole (B145914) ring, coupled with the reactive aldehyde group, provide a scaffold that can be extensively modified to interact with various biological targets. These interactions underpin their pharmacological potential and are driven by several key mechanisms.

The biological activity of many 1H-pyrrole-3-carbaldehyde derivatives stems from their ability to inhibit specific enzymes. The aldehyde functional group is an electrophilic center, making it susceptible to attack by nucleophilic residues, such as cysteine or lysine (B10760008), within the active site of an enzyme. This can lead to the formation of a stable covalent bond, resulting in irreversible inhibition.

In addition to covalent interactions, non-covalent forces play a crucial role. The aromatic pyrrole ring can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the enzyme's binding pocket. These interactions, though weaker than covalent bonds, contribute significantly to the binding affinity and stability of the enzyme-inhibitor complex. Hydrogen bonding is another critical interaction, where the nitrogen atom of the pyrrole ring and the oxygen atom of the carbaldehyde group can act as hydrogen bond acceptors, while the N-H group can be a donor. These directional interactions are fundamental to the specific recognition and binding of the inhibitor to the enzyme.

Pyrrole-based compounds have been successfully designed to bind with high affinity and selectivity to various receptors. By modifying the substituents on the pyrrole ring and the carbaldehyde group, medicinal chemists can fine-tune the molecule's steric and electronic properties to fit precisely into the receptor's binding site.

For instance, a series of 5-p-substituted phenyl-pyrrole-3-carboxamide derivatives were developed as hybrid analogs of dopamine (B1211576) D2-like receptor ligands. nih.gov Evaluation of their binding affinity showed that compounds with specific substitutions, such as a 1-ethyl-2-methyl-pyrrolidine moiety, possessed affinity in the low micromolar range for the D2-like receptor. nih.gov Similarly, substituted 1-aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides have been synthesized and evaluated for their affinity to cannabinoid receptors. nih.govebi.ac.uk Certain derivatives showed high selectivity for the human CB1 receptor, with one of the most potent ligands exhibiting a Kᵢ value of 5.6 nM and acting as an inverse agonist. nih.gov Molecular modeling studies suggested that a key hydrogen bond between the carbonyl oxygen and a lysine residue in the receptor is crucial for this high-affinity binding. nih.gov Furthermore, a series of 1H-pyrrole-3-carbonitrile derivatives have been identified as potent agonists for the stimulator of interferon genes (STING) receptor, a key component of the innate immune system. nih.govresearchgate.net

The interaction of 1H-pyrrole-3-carbaldehyde derivatives with their molecular targets can trigger a cascade of events that modulate cellular signaling pathways, ultimately leading to a physiological response. Many of these compounds exert their anticancer effects by interfering with pathways that control cell proliferation, survival, and apoptosis. nih.gov

For example, certain pyrrole derivatives can induce apoptosis (programmed cell death) in cancer cells. This is often achieved by activating the caspase cascade, a family of proteases that execute the apoptotic process. nih.gov The induction of apoptosis can be mediated through the intrinsic (mitochondrial) pathway, as evidenced by changes in the levels of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins. dovepress.com Some compounds have been shown to cause an increase in cleaved PARP1, a hallmark of apoptosis. nih.gov

Furthermore, these derivatives can arrest the cell cycle at specific phases (e.g., G2/M or S phase), preventing cancer cells from dividing and proliferating. nih.govresearchgate.net At a molecular level, this involves the modulation of key signaling proteins. For example, STING agonists based on the 1H-pyrrole-3-carbonitrile scaffold have been shown to induce the phosphorylation of signaling proteins such as TBK1, IRF3, and p65. This activation leads to the expression of target genes like IFNB1 and CXCL10, which are crucial for mounting an anti-tumor immune response. nih.gov

Specific Therapeutic Areas and Associated Mechanisms

The diverse biological activities of 1H-pyrrole-3-carbaldehyde derivatives have made them promising candidates for the development of therapeutics in various disease areas, with a significant focus on oncology. nih.govresearchgate.net

The anticancer potential of pyrrole-containing compounds is a major area of research. researchgate.net Their ability to inhibit cancer cell growth is often linked to the mechanisms described above, including enzyme inhibition and modulation of critical signaling pathways that are dysregulated in cancer.

The cytotoxic (cell-killing) activity of 1H-pyrrole-3-carbaldehyde derivatives has been demonstrated against a wide range of human cancer cell lines in vitro. The human breast adenocarcinoma cell line (MCF-7) and the non-small cell lung cancer cell line (NCI-H460) are commonly used models to evaluate the potential of these compounds.

Studies have shown that various pyrrole derivatives can significantly reduce the viability of MCF-7 cells in a dose- and time-dependent manner. researchgate.netnih.gov For example, a series of novel pyrrole compounds were tested against MCF-7 cells, with some derivatives showing a marked decrease in cell viability after 24 and 48 hours of treatment. researchgate.net The cytotoxic effects of these compounds are often compared to standard chemotherapeutic drugs to gauge their potency.

Similarly, significant activity has been observed against lung cancer cell lines. For instance, a pyrazole-carbaldehyde derivative demonstrated good activity against the NCI-H460 cell line, showing a growth inhibition percentage (GIP) of 61.59% at a 10 µM concentration. nih.gov

The tables below summarize the cytotoxic activity of selected pyrrole and related heterocyclic derivatives against MCF-7 and NCI-H460 cancer cell lines from various studies.

Table 1: Cytotoxic Activity of Heterocyclic Carbaldehyde Derivative 3b against Various Cancer Cell Lines

| Cell Line | Cancer Type | Growth Inhibition Percent (GIP %) at 10 µM |

| MCF7 | Breast Cancer | 43.04 |

| NCI-H460 | Non-Small Cell Lung Cancer | 61.59 |

| Data sourced from a study on 3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde derivatives. nih.gov |

Table 2: Viability of MCF-7 Cells After Treatment with Pyrrole Derivatives

| Compound | Concentration (µM) | Time (h) | Cell Viability (%) |

| 4a | 50 | 24 | ~80 |

| 4a | 100 | 24 | ~75 |

| 4a | 200 | 24 | ~65 |

| 4d | 50 | 24 | ~45 |

| 4d | 100 | 24 | ~40 |

| 4d | 200 | 24 | ~20 |

| Data represents the approximate percentage of viable MCF-7 cells after treatment with specified compounds for 24 hours, as interpreted from graphical data. researchgate.net |

Anticancer Activity

Apoptosis Induction via Caspase Pathway Activation

Derivatives of 1H-pyrrole-3-carbaldehyde have been investigated for their capacity to induce programmed cell death, or apoptosis, in cancer cells through the activation of caspase-dependent pathways. Apoptosis is a critical process for eliminating malignant cells and can be initiated through two main routes: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. nih.govmdpi.com Both pathways converge on the activation of a cascade of cysteine-aspartic proteases known as caspases, which are the executioners of cell death. nih.gov

Research on a (1H-pyrrol-1-yl)methyl-1H-benzoimidazole carbamate (B1207046) ester derivative, a structural analog of the antineoplastic agent nocodazole, demonstrated its ability to induce apoptosis in head and neck squamous cell carcinoma (HNSCC) cell lines. mdpi.com Treatment with this compound led to the cleavage of PARP-1, a well-known marker of late-phase apoptosis, which is carried out by caspase-3. mdpi.com Furthermore, it modulated the levels of Bcl-2 family proteins, causing a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax. mdpi.com

The intrinsic pathway is often implicated in the action of pyrrole-related compounds. This pathway is triggered by cellular stress and leads to the release of cytochrome c from the mitochondria into the cytosol. mdpi.com This event is a key step, as cytochrome c combines with other proteins to form a complex called the apoptosome, which activates the initiator caspase-9. nih.govresearchgate.net Activated caspase-9 then proceeds to activate executioner caspases, such as caspase-3 and caspase-7, which dismantle the cell. mdpi.comresearchgate.net Studies on pyrrolidine (B122466) derivatives have shown they can cause a significant decrease in the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspases-3/7. nih.gov Similarly, the aldehyde acrolein has been shown to induce apoptosis by activating the mitochondrial pathway, specifically involving initiator caspase-9 and effector caspase-7. nih.gov The extrinsic pathway, which involves death receptors and the activation of initiator caspase-8, can also be triggered by certain derivatives, ultimately leading to the same executioner caspases. nih.gov

Anti-Proliferative Activity

The anti-proliferative potential of 1H-pyrrole-3-carbaldehyde derivatives has been extensively evaluated against a wide array of human cancer cell lines. These compounds have demonstrated significant cytotoxic effects, highlighting their potential in the development of new anticancer agents. researchgate.net

A series of diarylureas and diarylamides featuring a 1H-pyrrolo[3,2-c]pyridine scaffold were synthesized and tested for their in vitro anti-proliferative activity against human melanoma cell lines. nih.govnih.gov Many of these derivatives exhibited superior potency against the A375P melanoma cell line compared to the established drug Sorafenib, with some compounds showing IC₅₀ values in the nanomolar range. nih.gov Further testing of the most potent derivatives against a panel of nine different melanoma cell lines confirmed their high potency. nih.gov

In another study, the cytotoxic effects of various pyrrole derivatives were assessed against human colon (LoVo), breast (MCF-7), and ovarian (SK-OV-3) cancer cell lines. mdpi.com The anti-proliferative capacity of these compounds was compared to that of several standard chemotherapeutic drugs, including cisplatin, doxorubicin, and 5-fluorouracyl. mdpi.com The broad-spectrum activity of pyrrole-containing structures has been noted in reviews, with demonstrated efficacy against cell lines from leukemia, melanoma, lung, colon, central nervous system (CNS), ovarian, renal, prostate, and breast cancers. researchgate.net

| Compound Type | Cancer Cell Line | Cell Line Origin | Measured Activity (IC₅₀) | Reference |

|---|---|---|---|---|

| Diarylureas/Diarylamides (1H-pyrrolo[3,2-c]pyridine scaffold) | A375P | Melanoma | Nanomolar to Micromolar range | nih.gov |

| Bisamide derivatives (1H-pyrrolo[3,2-c]pyridine scaffold) | NCI-9 Melanoma Panel | Melanoma | 2-digit Nanomolar range | nih.gov |

| Pyrrole Derivative | LoVo | Colon | Activity compared to Cisplatin & 5-FU | mdpi.com |

| Pyrrole Derivative | MCF-7 | Breast | Activity compared to Doxorubicin & 5-FU | mdpi.com |

| Pyrrole Derivative | SK-OV-3 | Ovary | Activity compared to Cisplatin | mdpi.com |

Antimicrobial Activity

Pyrrole and its derivatives are a significant class of heterocyclic compounds that have demonstrated a wide spectrum of antimicrobial activities. nih.gov Their efficacy has been reported against various pathogenic bacteria, fungi, viruses, and parasites.

Antibacterial Efficacy

Derivatives of 1H-pyrrole-3-carbaldehyde have shown considerable promise as antibacterial agents, with activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains.

Notably, N-arylpyrrole derivatives have been designed and evaluated against ESKAPE pathogens and methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Several of these compounds demonstrated potent activity, with some outperforming the antibiotic levofloxacin (B1675101) against MRSA. nih.gov Similarly, pyrrole benzamide (B126) derivatives have shown potent activity against Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 µg/mL. nih.gov The marine natural product marinopyrrole A and its synthetic derivatives have also been identified as having significant antibiotic activity against MRSA. escholarship.org

The antibacterial effect is not limited to Gram-positive bacteria. Certain pyrrolamide derivatives have been found to strongly inhibit Gram-negative bacteria like Escherichia coli, with MIC values as low as 1 µg/mL. nih.gov The broad applicability of these compounds makes them an interesting scaffold for the development of new antibacterial drugs to combat the growing threat of antimicrobial resistance. nih.gov

| Compound Type | Bacterial Strain | Measured Activity (MIC) | Reference |

|---|---|---|---|

| N-arylpyrrole derivative (Vc) | MRSA | 4 µg/mL | nih.gov |

| N-arylpyrrole derivative (Vc) | Escherichia coli | Active | nih.gov |

| Pyrrole benzamide derivatives | Staphylococcus aureus | 3.12 - 12.5 µg/mL | nih.gov |

| Pyrrolamide derivative | Staphylococcus aureus | 0.008 µg/mL | nih.gov |

| Pyrrolamide derivative | Escherichia coli | 1 µg/mL | nih.gov |

| Phallusialides A | MRSA | 32 µg/mL | nih.gov |

| Phallusialides B | Escherichia coli | 64 µg/mL | nih.gov |

Antifungal Activity

The pyrrole scaffold is present in several natural and synthetic compounds with notable antifungal properties. nih.gov Naturally occurring pyrroles such as pyrrolnitin and fludioxonil (B1672872) are known to possess broad-spectrum antifungal activities. nih.gov Research into synthetic derivatives has aimed to build upon this natural precedent to develop new and effective antifungal agents.